N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H28N4OS and its molecular weight is 348.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
Research on similar structures to N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide has shown promising results as potent antimicrobial agents. For example, a study highlighted the antimicrobial efficacy of pyrrole tetraamides against resistant strains such as vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus. These compounds exhibit strong antibacterial activity, attributed to their high DNA binding affinity. The size of the N-alkyl substituent on the pyrrole unit plays a critical role in determining the antibacterial potency, with isoamyl- or cyclopropylmethylene-substituted dipyrrole derivatives showing submicromolar inhibitory concentrations (Dyatkina et al., 2002).
Anticancer Research
In the realm of anticancer research, compounds bearing resemblance to the target molecule have been synthesized and evaluated for their efficacy against various cancer cell lines. For instance, indole-pyrimidine hybrids have been developed and tested for their anticancer properties. These compounds, characterized by N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with substituted 2-amino pyrimidine moiety, showed significant anti-proliferative activity against cancer cells, including HeLa, HepG2, and MCF-7 cells. The presence of fluoro/chloro groups on the pyrimidine ring notably enhanced their antimicrobial activity, demonstrating the compound's potential as a versatile therapeutic agent (Gokhale et al., 2017).
Antiviral Applications
Further explorations into the therapeutic potential of similar compounds have extended into antiviral applications. Certain pyrrolopyrimidine and pyrazolopyrimidine nucleosides containing a carbamoyl function have been synthesized following the discovery of their potent antiviral activity. These nucleosides demonstrated efficacy against various viruses, underscoring the broad-spectrum potential of such compounds in antiviral therapy (Goebel et al., 1982).
Topoisomerase Inhibition
Compounds akin to this compound have been investigated for their interaction with mammalian topoisomerase II, an enzyme critical in DNA replication and cell division. For example, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid demonstrated significant inhibitory activity against topoisomerase II, indicating its potential as an anti-cancer agent by interfering with DNA replication in cancer cells (Wentland et al., 1993).
Properties
IUPAC Name |
N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4OS/c1-11(2)16-19-12(3)15(18(21-16)24-4)17(23)20-14-7-8-22(10-14)9-13-5-6-13/h11,13-14H,5-10H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHGUNDDKUWQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)NC2CCN(C2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.